molecular formula C5H9N3O B1359894 N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 933683-06-8

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1359894
CAS RN: 933683-06-8
M. Wt: 127.14 g/mol
InChI Key: DXORLLLAUZFWFF-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, commonly referred to as MOMA, is a synthetic compound with a wide range of applications in the fields of medicine and biochemistry. It has been used in various scientific research applications, including drug development, biological imaging, and molecular biology. MOMA has a unique molecular structure that makes it particularly useful in these areas of research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel oxadiazole derivatives, including those related to N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, have been synthesized through various techniques. For instance, Vishwanathan and Gurupadayya (2014) reported the efficient synthesis of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines using condensation of hydrazide derivative with carboxylic acid derivatives (Vishwanathan & Gurupadayya, 2014).

  • Characterization Methods : These compounds are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as demonstrated in studies by Shimoga, Shin, and Kim (2018), who characterized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine using these techniques (Shimoga, Shin, & Kim, 2018).

Medicinal Chemistry and Pharmacology

  • Cytotoxic Agents : A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and showed potential as anti-tumor agents, as reported by Ramazani et al. (2014). Some compounds exhibited cytotoxic activity comparable or superior to the reference drug doxorubicin against various cancer cell lines (Ramazani et al., 2014).

  • Corrosion Inhibition : Oxadiazole derivatives have been used as corrosion inhibitors, such as in the study by Ammal, Prajila, and Joseph (2018), where 1,3,4-oxadiazole derivatives demonstrated corrosion inhibition ability for mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).

Material Science

  • Energetic Materials : In the field of material science, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a related compound, was synthesized for use as insensitive energetic materials, as researched by Yu et al. (2017). These materials exhibited moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).

Luminescence Studies

  • Luminescence Properties : Mikhailov et al. (2016) investigated the luminescence properties of 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with Zinc(II) and copper(II), revealing luminescence with emission maxima ranging from λ = 332 to 490 nm (Mikhailov et al., 2016).

properties

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXORLLLAUZFWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649251
Record name N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

CAS RN

933683-06-8
Record name N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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